4-Methoxy-4'-thiomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-4'-thiomethylbenzophenone is a compound that is structurally related to various methoxybenzophenones and methoxybenzo[b]thiophenes, which have been studied for their potential applications in materials science, organic synthesis, and as intermediates for pharmaceuticals. While the specific compound 4-Methoxy-4'-thiomethylbenzophenone is not directly mentioned in the provided papers, insights can be drawn from related research on methoxybenzophenones and methoxybenzo[b]thiophenes.

Synthesis Analysis

The synthesis of related methoxybenzophenones has been explored through various methods. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate, achieving high yield and purity . Another efficient method for synthesizing 4-methoxybenzophenone involved using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Methoxy-4'-thiomethylbenzophenone.

Molecular Structure Analysis

The molecular structures of methoxybenzo[b]thiophenes have been determined using X-ray diffractometry, revealing details about bond distances, angles, and torsion angles . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of 4-Methoxy-4'-thiomethylbenzophenone.

Chemical Reactions Analysis

Methoxybenzophenones and methoxybenzo[b]thiophenes undergo various chemical reactions. For example, 4-methoxybenzo[b]thiophene and its derivatives have been subjected to electrophilic substitution reactions, such as bromination, nitration, and Friedel–Crafts acetylation . These reactions typically occur at specific positions on the aromatic ring, influenced by the substituents present. Such reactivity patterns could be relevant to the chemical behavior of 4-Methoxy-4'-thiomethylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes have been extensively studied, including their thermodynamic properties and hydrogen bonding capabilities . These properties are crucial for understanding the behavior of 4-Methoxy-4'-thiomethylbenzophenone in various environments and its potential applications. The intermolecular and intramolecular hydrogen bonding in methoxyphenols, for instance, can significantly influence their physical state and reactivity .

Applications De Recherche Scientifique

1. Improved Synthesis of Oligodeoxyribonucleotide

4-Methoxy-4'-thiomethylbenzophenone derivatives are used in the synthesis of oligodeoxyribonucleotides. A study by Mishra and Misra (1986) showed that 3-Methoxy-4-phenoxybenzoyl group, a related compound, is effective for protecting the exocyclic amino group of nucleosides during synthesis, offering selectivity and stability under controlled conditions. This is important for the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach, with the high lipophilicity and milder deprotection conditions as additional advantages (Mishra & Misra, 1986).

2. Proton Exchange Membranes in Fuel Cells

In the field of fuel cell technology, derivatives of 4-Methoxy-4'-thiomethylbenzophenone are used to synthesize sulfonated side-chain grafting units. Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and a related compound, showing that these polymers are effective as polyelectrolyte membrane materials in fuel cells. These polymers exhibited high proton conductivity, important for the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

Propriétés

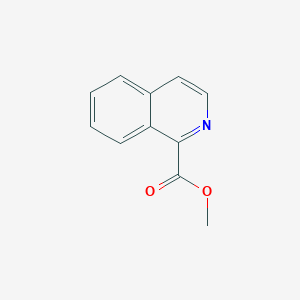

IUPAC Name |

(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBNMEDIJUBJMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614399 |

Source

|

| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-thiomethylbenzophenone | |

CAS RN |

54118-72-8 |

Source

|

| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)